Ethyl 2-chloro-6-ethoxynicotinate
Description
Ethyl 2-chloro-6-ethoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 2, an ethoxy group at position 6, and an ethyl ester at the carboxylic acid position.
Properties
IUPAC Name |
ethyl 2-chloro-6-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-8-6-5-7(9(11)12-8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAQWUCWIAUKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-ethoxynicotinate can be synthesized through a multi-step process involving the chlorination and esterification of nicotinic acid derivatives. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced nicotinates.
Hydrolysis: Formation of 2-chloro-6-ethoxynicotinic acid.
Scientific Research Applications
Ethyl 2-chloro-6-ethoxynicotinate is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-ethoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares Ethyl 2-chloro-6-ethoxynicotinate with structurally similar compounds, highlighting key differences in substituents, molecular formulas, and molecular weights:
*Assumed molecular formula and weight based on structural analogy to methyl derivatives .
†Calculated based on ethyl ester substitution.
Key Comparative Analysis
a) Substituent Effects on Reactivity and Solubility
- Ethoxy vs. However, the bulkier ethoxy group may reduce solubility in polar solvents.
- Cyano vs. Halide Groups: The cyano (-CN) substituent in Ethyl 2-chloro-6-cyanonicotinate is strongly electron-withdrawing, altering the pyridine ring’s electronic properties and reactivity toward nucleophilic attacks.
- Bromo vs. Chloro Substituents : Ethyl 2-bromo-6-chloronicotinate exhibits dual halogenation, with bromine acting as a better leaving group in substitution reactions compared to chlorine.
b) Ester Group Variations
- Ethyl vs. Methyl Esters : Mthis compound has a shorter alkyl chain, likely leading to faster hydrolysis rates compared to ethyl esters, affecting bioavailability and metabolic stability.
Biological Activity
Ethyl 2-chloro-6-ethoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the chlorination of nicotinic acid derivatives followed by ethyl esterification. The general synthetic route includes:
- Chlorination : Introduction of the chlorine atom at the 2-position using reagents such as thionyl chloride.
- Esterification : Reaction with ethanol in the presence of acid catalysts to form the ethyl ester.
The chemical structure is represented as follows:
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. Research has shown that these compounds can enhance superoxide dismutase (SOD) levels, which are critical for cellular defense against oxidative stress .
Anticancer Activity
In vitro studies have demonstrated that derivatives of nicotinic acid, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, a study assessing novel nicotinic acid derivatives found that certain compounds exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis in cancer cells .
The biological activity of this compound is hypothesized to stem from its structural similarity to other nicotinic acid derivatives, allowing it to interact with specific biological targets:
- VEGFR-2 Inhibition : Compounds in this class can inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels, contributing to reduced cellular damage and apoptosis in cancer cells.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A detailed study investigated the cytotoxic effects of various nicotinic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-15 and PC-3. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.068 | HCT-15 |
| Doxorubicin | 0.075 | HCT-15 |
| Sorafenib | 0.090 | HCT-15 |
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, this compound was found to enhance SOD levels significantly when compared to control groups. This suggests potential applications in mitigating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
